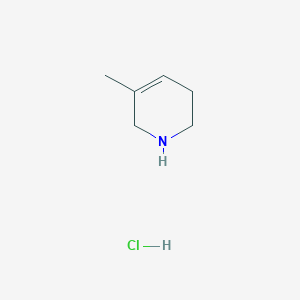
5-甲基-1,2,3,6-四氢吡啶盐酸盐
描述
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the molecular formula C6H12ClN It is a white crystalline solid that is soluble in water
科学研究应用
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotoxicity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
The primary target of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride, also known as MPTP, is the mitochondria of neurons . Specifically, it targets dopaminergic neurons in the substantia nigra of the brain .
Pharmacokinetics
The pharmacokinetics of MPTP involves its conversion to MPP+ by the enzyme MAO-B . The toxic effects of acute MPTP poisoning can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .
Result of Action
The result of MPTP’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to permanent symptoms of Parkinson’s disease .
Action Environment
The action of MPTP can be influenced by environmental factors. For example, the presence of MAO-B in glial cells is necessary for the conversion of MPTP to MPP+ . Additionally, the lipophilic nature of MPTP allows it to cross the blood-brain barrier, which is a crucial step in its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which results in the formation of 1-methyl-1,2,3,6-tetrahydropyridine . The reaction conditions usually involve the use of ethanol as a solvent and sodium borohydride as the reducing agent.
Industrial Production Methods: In industrial settings, the production of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride may involve large-scale reduction processes using similar reagents and conditions as those used in laboratory synthesis. The compound is then purified through recrystallization to obtain the desired purity and quality.
化学反应分析
Types of Reactions: 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
相似化合物的比较
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is structurally similar and also metabolizes to MPP+, causing similar neurotoxic effects.
1-Methyl-1,2,3,6-tetrahydropyridine: This compound differs by the absence of the 5-methyl group but shares similar chemical properties and reactivity.
Uniqueness: 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 5-methyl group may affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
5-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRIYJABBYHGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-83-5 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


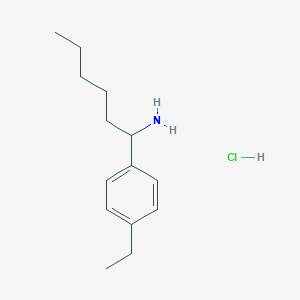





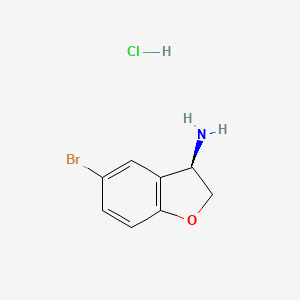
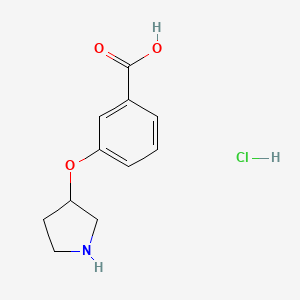


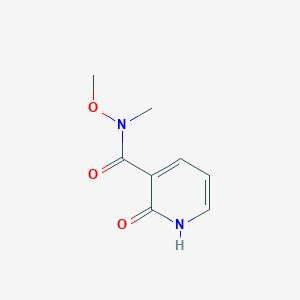

![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)
